Yunaconitine

Vue d'ensemble

Description

Yunaconitine is a diterpenoid alkaloid found predominantly in the rhizomes of Aconitum plants, particularly Aconitum hemsleyanum and Aconitum geniculatum . This compound is known for its potent biological activities, including analgesic, anti-inflammatory, and antiarrhythmic effects. it is also highly toxic, which necessitates careful handling and precise dosing in any application .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Yunaconitine can be synthesized through a series of chemical reactions starting from its natural sources. The process involves the extraction of the compound from the powdered roots of Aconitum hemsleyanum or Aconitum geniculatum. The powdered roots are soaked in a sodium carbonate solution and then extracted with chloroform. The concentrated extracts are diluted with water and acidified with hydrochloric acid to isolate this compound .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar extraction methods but on a larger scale. The roots are processed in large extraction tanks, and the solvents used are recycled to minimize waste. The final product is purified using chromatographic techniques to ensure high purity and consistency .

Analyse Des Réactions Chimiques

Types of Reactions: Yunaconitine undergoes several types of chemical reactions, including:

Dehydration: This reaction transforms this compound into dehydrothis compound.

Hydrogen Reduction: This reaction converts dehydrothis compound into crassicauline A.

Common Reagents and Conditions:

Dehydration Reaction: Typically involves the use of dehydrating agents under controlled temperature conditions.

Hydrogen Reduction: Requires hydrogen gas and a suitable catalyst, often conducted under high pressure.

Major Products:

Dehydrothis compound: Formed from the dehydration of this compound.

Crassicauline A: Produced from the hydrogen reduction of dehydrothis compound.

Applications De Recherche Scientifique

Toxicological Implications

Clinical Poisoning Events

Yunaconitine is notorious for its association with poisoning cases, particularly due to its presence in herbal medicines containing Aconitum species. Recent studies have highlighted the metabolic interactions involving this compound and cytochrome P450 enzymes, specifically CYP3A4. Research indicates that CYP3A4 plays a critical role in the metabolism of this compound, with inhibition of this enzyme leading to increased toxicity and plasma exposure of the compound. Inhibition studies using ketoconazole demonstrated a significant reduction in the formation of this compound metabolites, correlating with heightened cardiotoxicity and neurotoxicity in animal models .

Detection Methods

The identification of this compound in biological fluids is crucial for diagnosing aconite poisoning. A study developed a group screening method utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect this compound and related alkaloids in urine samples. This method proved effective in clinical investigations, confirming diagnoses of aconite poisoning based on positive urine findings . The sensitivity of this method allows for rapid detection, which is vital for timely medical intervention.

Pharmacological Applications

Potential Therapeutic Uses

Despite its toxicity, there is ongoing research into the pharmacological properties of this compound and its derivatives. Some studies suggest that compounds related to this compound may possess bioactive properties that could be harnessed therapeutically. For instance, certain Aconitum alkaloids have been observed to exhibit anti-inflammatory and cardioprotective effects, raising interest in their potential use in treating cardiovascular diseases .

Case Study 1: Herbal Medicine Poisoning

In a reported incident involving multiple patients who consumed a herbal remedy containing Aconitum, symptoms of poisoning were observed. Analysis revealed the presence of this compound in the implicated herbal product. The rapid identification of this alkaloid facilitated immediate medical treatment, underscoring the importance of accurate detection methods in clinical settings .

Case Study 2: Metabolic Interaction Study

A study investigated the metabolic pathways of this compound in human liver microsomes. The results indicated that this compound undergoes extensive metabolism primarily via CYP3A4, leading to the formation of various metabolites. This research emphasized the need for caution when co-administering medications that may inhibit CYP3A4, as this could exacerbate this compound's toxic effects .

Summary Table: Key Findings on this compound

| Aspect | Details |

|---|---|

| Chemical Nature | A toxic alkaloid from Aconitum species |

| Primary Metabolism Enzyme | CYP3A4 |

| Toxicity Mechanism | Increased cardiotoxicity and neurotoxicity upon CYP3A4 inhibition |

| Detection Method | LC-MS/MS for urine samples |

| Clinical Implications | Rapid diagnosis essential for effective treatment |

| Potential Therapeutic Uses | Anti-inflammatory and cardioprotective properties under investigation |

Mécanisme D'action

Yunaconitine exerts its effects primarily by binding to voltage-gated sodium channels. This binding leads to the activation of these channels, causing a permanent influx of sodium ions into cells. This mechanism underlies its toxic, analgesic, and arrhythmogenic effects. The compound’s ability to modulate ion channels makes it a valuable tool in neuropharmacological research .

Comparaison Avec Des Composés Similaires

Yunaconitine is structurally similar to other aconitine-like diester alkaloids, such as:

- Aconitine

- Hypaconitine

- Mesaconitine

- Bulleyaconitine

Uniqueness: What sets this compound apart is the presence of an α-hydroxyl group at the C-3 position, which influences its pharmacological activity and toxicity. This structural difference makes this compound a unique compound for studying the relationship between chemical structure and biological activity .

Activité Biologique

Yunaconitine (YAC) is a potent alkaloid derived from the Aconitum plant, known for its significant biological activity and toxicity. This article provides a comprehensive overview of the biological effects, mechanisms of action, and clinical implications associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

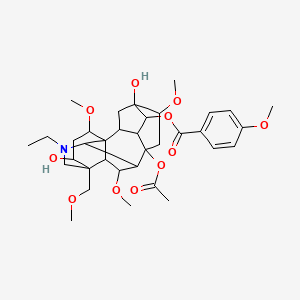

This compound is classified as a C19-norditerpenoid alkaloid. Its chemical structure features a unique arrangement that contributes to its biological activity. The molecular formula is , and it exhibits high lipophilicity, which facilitates its interaction with various biological membranes.

Biological Activities

This compound exhibits a range of biological activities, primarily due to its action on ion channels and neurotransmitter systems. Key activities include:

- Cardiotonic Effects : YAC has been shown to enhance cardiac contractility by modulating calcium ion influx through voltage-gated sodium channels. This mechanism can lead to increased myocardial contractility but also poses a risk of cardiotoxicity at higher concentrations .

- Neurotoxic Effects : Research indicates that YAC can induce neurotoxicity in neuronal cell lines, leading to apoptosis and disruption of calcium homeostasis . This effect is particularly concerning in cases of overdose or poisoning.

- Anti-inflammatory Properties : Some studies suggest that YAC may possess anti-inflammatory effects, although the mechanisms remain poorly understood .

The primary mechanisms through which this compound exerts its effects include:

- Ion Channel Modulation : YAC interacts with sodium channels, leading to altered action potentials in cardiac and neuronal tissues. This interaction can result in both therapeutic benefits (increased contractility) and adverse effects (arrhythmias) depending on the concentration .

- Metabolic Pathways : The metabolism of this compound is significantly influenced by cytochrome P450 enzymes, particularly CYP3A4. Variations in metabolic activity can lead to differences in toxicity and efficacy among individuals .

Toxicity and Clinical Implications

This compound is recognized for its high toxicity, which has been documented in various clinical cases. The following table summarizes key findings from case studies involving this compound poisoning:

Research Findings

Recent studies have focused on elucidating the specific pathways affected by this compound. For example:

Propriétés

Numéro CAS |

70578-24-4 |

|---|---|

Formule moléculaire |

C35H49NO11 |

Poids moléculaire |

659.8 g/mol |

Nom IUPAC |

[(2R,3R,5S,6S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |

InChI |

InChI=1S/C35H49NO11/c1-8-36-16-32(17-41-3)22(38)13-23(43-5)35-21-14-33(40)24(44-6)15-34(47-18(2)37,26(29(35)36)27(45-7)28(32)35)25(21)30(33)46-31(39)19-9-11-20(42-4)12-10-19/h9-12,21-30,38,40H,8,13-17H2,1-7H3/t21-,22-,23+,24+,25-,26?,27+,28-,29?,30?,32+,33+,34-,35?/m1/s1 |

Clé InChI |

LLEMSCWAKNQHHA-TYPGWQRDSA-N |

SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)O)COC |

SMILES isomérique |

CCN1C[C@@]2([C@@H](C[C@@H](C34[C@@H]2[C@H](C(C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)O)COC |

SMILES canonique |

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)O)COC |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Yunaconitine; Guayewuanine B. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Yunaconitine primarily acts on voltage-gated sodium channels (VGSCs) in excitable tissues like nerves and muscles. [, ] It binds to these channels, preventing them from closing properly and leading to persistent sodium influx. [, , , ] This disruption of normal nerve impulse transmission results in various physiological effects. [, , , ]

A: this compound has a molecular formula of C39H51NO11 and a molecular weight of 705.82 g/mol. [, , ]

A: Yes, spectroscopic data like NMR (1H and 13C), IR, UV, and Mass Spectrometry have been crucial in elucidating its structure and identifying it in various plant sources. [, , , , , , ] These spectroscopic techniques provide valuable information about the functional groups and overall structure of the molecule.

A: While specific studies focusing on this compound's stability under various conditions are limited in the provided papers, its inherent instability is known. [, ] Factors like temperature, humidity, and exposure to light can potentially degrade this compound. [, ] Further research is needed to fully understand its stability profile and develop appropriate storage and handling protocols.

ANone: The provided research papers primarily focus on this compound's biological activity and analytical methods for its detection and quantification. There is no information regarding its catalytic properties or applications in chemical reactions.

A: Yes, QSAR studies have been performed to investigate the relationship between the structure of this compound and related alkaloids with their toxicity. [] These analyses have revealed correlations between specific structural features and the lethal dose (LD50) of these compounds. [] These findings contribute to a better understanding of the structural determinants of toxicity within this class of alkaloids.

A: Research indicates that the presence of specific functional groups in this compound, such as the tertiary amine in ring A, the acetoxyl or ethoxyl group at C-8, the aromatic ester at C-14, and the saturation state of ring D, are crucial for its analgesic activity. [] Modifications to these groups can significantly alter its potency and potentially lead to the development of analogs with improved pharmacological profiles. [, ]

A: this compound is a highly toxic substance. [, , ] Its use raises significant safety concerns due to its potential to cause severe adverse effects, including cardiac arrhythmias and even death. [, , ] Strict adherence to safety regulations and guidelines is paramount when handling and studying this compound.

ANone: The provided research papers do not contain information regarding resistance mechanisms associated with this compound.

ANone: Research on specific biomarkers related to this compound's efficacy or adverse effects is currently limited in the provided papers. Further investigation is needed to identify potential biomarkers that could aid in predicting individual responses to this compound and monitoring its potential toxicity.

A: ** Several analytical techniques are employed for the detection and quantification of this compound, including:* High-Performance Liquid Chromatography (HPLC): [, , , ] This method is widely used due to its high sensitivity and ability to separate and quantify this compound in complex mixtures.* Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): [, ] This advanced technique offers even greater sensitivity and specificity, allowing for the detection of trace amounts of this compound in various matrices.* Thin-Layer Chromatography (TLC):** [, ] While less sensitive than HPLC or UHPLC-MS/MS, TLC provides a rapid and cost-effective method for the preliminary screening and identification of this compound.

ANone: The provided research papers do not discuss the environmental impact or degradation of this compound.

ANone: The provided research papers do not provide specific details on the dissolution and solubility of this compound.

A: Researchers have validated analytical methods for this compound determination to ensure their reliability and accuracy. [, , , ] These validation procedures typically involve assessing parameters such as linearity, precision, accuracy, recovery, and stability. [, , , ] Rigorous validation is essential for generating reliable and reproducible data in this compound research.

ANone: While the provided research papers don't specifically address quality control measures for this compound, implementing robust quality control protocols is critical, especially given its toxicity. Standardizing extraction procedures, characterizing botanical materials, and establishing well-defined analytical methods are essential for ensuring the quality, safety, and efficacy of any this compound-containing products.

ANone: The provided research papers do not offer information on immunogenicity, drug transporter interactions, drug-metabolizing enzyme interactions, biocompatibility, alternatives, recycling, or research infrastructure related to this compound.

A: this compound was first isolated in 1955 from various Aconitum species in China. [, ] Since then, research has focused on:

- Structural elucidation: Determining its complete chemical structure using various spectroscopic methods. [, , ]

- Analgesic and anti-inflammatory activity: Demonstrating its potent effects in animal models. [, , ]

- Toxicity and safety: Investigating its toxicity profile and mechanisms of action. [, , ]

- Analytical method development: Developing and validating sensitive and specific methods for its detection and quantification. [, , , ]

ANone: Research on this compound involves collaboration between various disciplines, including:

- Chemistry: For the isolation, purification, structural characterization, and synthesis of novel analogs. [, , , , , , , , ]

- Pharmacology: To understand its mechanisms of action, pharmacological effects, and potential therapeutic applications. [, , , ]

- Toxicology: To investigate its toxicity profile, mechanisms of toxicity, and potential long-term effects. [, , ]

- Analytical chemistry: For developing sensitive and reliable methods to detect and quantify this compound in biological and plant samples. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.